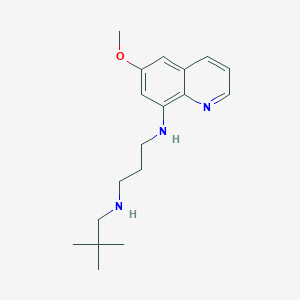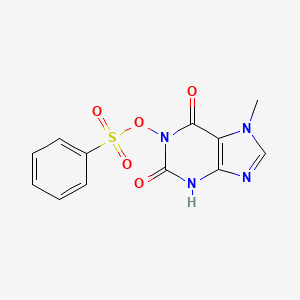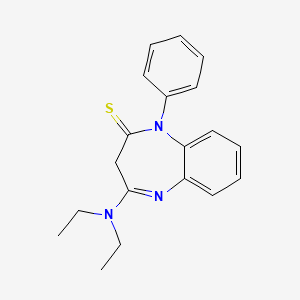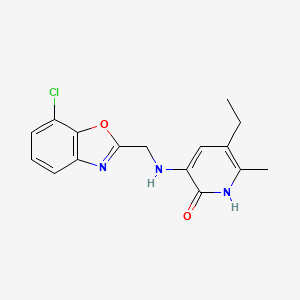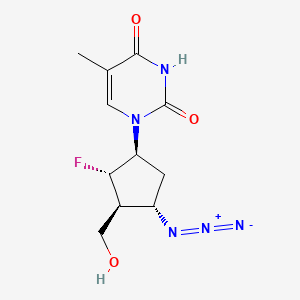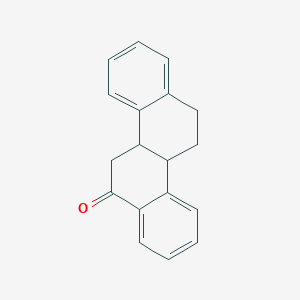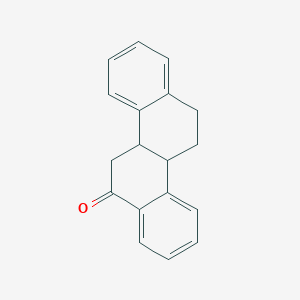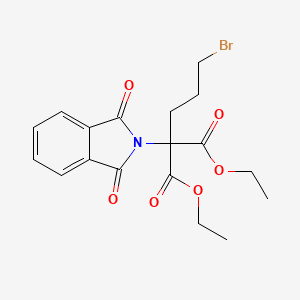
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate is a complex organic compound that features a bromopropyl group and a dioxoisoindolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dioxoisoindolyl moiety: This can be achieved through the reaction of phthalic anhydride with an amine to form the isoindole structure.
Introduction of the bromopropyl group: This step might involve the alkylation of the isoindole derivative with a bromopropyl halide under basic conditions.
Esterification: The final step could involve the esterification of the intermediate compound with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromopropyl group.
Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindolyl moiety.
Substitution: The bromine atom in the bromopropyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate could have several scientific research applications:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action for Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The bromopropyl group could be involved in covalent bonding with biological targets, while the dioxoisoindolyl moiety might interact through non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-(3-chloropropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Diethyl 2-(3-iodopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
- Diethyl 2-(3-hydroxypropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate
Uniqueness
The presence of the bromine atom in Diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate makes it unique compared to its chloro, iodo, and hydroxy analogs. Bromine is a good leaving group, which can make the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s physical and chemical properties.
Propriétés
Numéro CAS |
57616-02-1 |
|---|---|
Formule moléculaire |
C18H20BrNO6 |
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
diethyl 2-(3-bromopropyl)-2-(1,3-dioxoisoindol-2-yl)propanedioate |
InChI |
InChI=1S/C18H20BrNO6/c1-3-25-16(23)18(10-7-11-19,17(24)26-4-2)20-14(21)12-8-5-6-9-13(12)15(20)22/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Clé InChI |
YWYYKQPRJOYUEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCBr)(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)

![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
